molecular formula C15H13N3O B2868693 5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325366-33-2

5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2868693
CAS RN: 2325366-33-2
M. Wt: 251.289
InChI Key: DPCQHRIZZHNAPJ-UHFFFAOYSA-N
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Description

5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one is a derivative of pyrazolo[1,5-a]pyrazin-4-one . Pyrazolo[1,5-a]pyrazin-4-one derivatives are a large family of N-heterocyclic compounds that have shown a wide range of biological activities, such as anti-inflammatory, antimicrobial activity, and more .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . Another method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives using Cs2CO3 in methanol . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .

Scientific Research Applications

Fluorescent Probes for Bioimaging

The compound’s structure, which includes a pyrazolo[1,5-a]pyrimidine core, makes it suitable for use as a fluorescent probe . These probes are essential for visualizing and tracking biological processes in real-time. The compound’s photophysical properties can be tuned for specific applications, such as monitoring intracellular dynamics, protein interactions, and gene expression.

Chemosensors

Due to the presence of heteroatoms in its structure, AKOS040713323 can act as a chemosensor . It can be used to detect the presence of ions or molecules, making it valuable in environmental monitoring and diagnostics. The compound’s sensitivity to changes in its environment allows for the detection of specific analytes with high precision.

Organic Light-Emitting Devices (OLEDs)

The compound’s solid-state emission capabilities make it a candidate for use in OLEDs . Its ability to emit light upon electrical excitation can be harnessed to create more efficient and brighter displays for various electronic devices, potentially leading to advancements in screen technology.

Anticancer Drug Development

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer activity . AKOS040713323 could be modified to enhance its efficacy against specific cancer cell lines. Its role in drug development is promising, particularly in the synthesis of hybrid molecules that target cancer cells with high specificity.

Gene Knockout Studies

The compound’s potential to be used in gene knockout studies stems from its ability to be incorporated into larger genetic constructs . By disrupting specific genes, researchers can study the effects of gene knockouts on cellular function and disease progression, aiding in the understanding of genetic diseases.

Molecular Cloning

AKOS040713323 can be used in molecular cloning to amplify DNA fragments for subsequent insertion into vectors . This application is crucial for creating recombinant DNA molecules, which are fundamental in studying gene function and producing genetically modified organisms for research and therapeutic purposes.

Synthetic Methodology Research

The compound’s synthesis involves greener and simpler methods compared to traditional fluorophores . This makes it an interesting subject for research into sustainable chemistry practices, potentially leading to the development of eco-friendly synthetic pathways in pharmaceutical manufacturing.

Pharmacological Studies

Given the structural similarity of AKOS040713323 to biogenic purines, it can be used in pharmacological studies to mimic their activity . This application is significant in drug discovery, where the compound can be used to explore new treatments for diseases related to purine dysfunction.

Future Directions

The future directions for the research on 5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one could include further exploration of its biological activities and potential applications in medicinal chemistry. The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p-CF3 group could be important for efficiency . This information could guide the design of new drugs bearing the pyrazolo[1,5-a]pyrazin-4-one core .

properties

IUPAC Name

5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-2-12-3-5-13(6-4-12)11-17-9-10-18-14(15(17)19)7-8-16-18/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCQHRIZZHNAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=CN3C(=CC=N3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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